BenchChemオンラインストアへようこそ!

3-(3-Methoxyphenyl)azetidine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

3-(3-Methoxyphenyl)azetidine (CAS 1203798‑59‑7) is a 3‑aryl azetidine building block with the formula C₁₀H₁₃NO and a molecular weight of 163.22 g mol⁻¹. The compound is defined by a strained, four‑membered azetidine ring that provides a rigid, low‑molecular‑weight scaffold with well‑defined exit vectors, frequently exploited in medicinal chemistry to enhance ligand efficiency and modulate pharmacokinetic properties.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12949617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)azetidine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CNC2
InChIInChI=1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
InChIKeyYJTDGRXXGYJQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)azetidine – Physicochemical Identity & Core Medicinal Chemistry Relevance


3-(3-Methoxyphenyl)azetidine (CAS 1203798‑59‑7) is a 3‑aryl azetidine building block with the formula C₁₀H₁₃NO and a molecular weight of 163.22 g mol⁻¹ [1]. The compound is defined by a strained, four‑membered azetidine ring that provides a rigid, low‑molecular‑weight scaffold with well‑defined exit vectors, frequently exploited in medicinal chemistry to enhance ligand efficiency and modulate pharmacokinetic properties [1][2]. The presence of the 3‑methoxyphenyl group imparts a specific predicted lipophilicity (log P ≈ 1.38) and topological polar surface area (tPSA ≈ 25 Ų) that position the molecule as a versatile intermediate for the synthesis of bioactive molecules, including kinase inhibitors [1][3].

Why 3-(3-Methoxyphenyl)azetidine Cannot Be Trivially Replaced by Isomeric or Core‑Diversified Analogues


Azetidine‑based scaffolds exhibit extreme structure–property relationships in which ring nitrogen substitution, substituent position, and ring size can abolish chemical stability, drastically shift pKₐ, or eliminate target engagement [1]. For instance, N‑substituted aryl azetidines can undergo acid‑mediated ring‑opening decomposition with half‑lives spanning <10 min to >24 h depending purely on the N‑aryl pattern [1]. Furthermore, the specific 3‑methoxyphenyl arrangement has been validated in clinic‑ready chemical matter: in JTE‑952, the 3‑[(3‑methoxyphenyl)azetidine] moiety contributes to potent CSF1R kinase inhibition (IC₅₀ = 11.1 nM) with 200‑fold selectivity over TrkA [2]. Replacing 3‑(3‑methoxyphenyl)azetidine with a 2‑methoxyphenyl isomer, an N‑substituted variant, or a different heterocycle such as pyrrolidine would require full re‑validation of stability, binding kinetics, and ADME properties, because such modifications have been shown to profoundly alter pharmacological profiles in multiple independent chemical series [1][2].

3-(3-Methoxyphenyl)azetidine – Comparator‑Grounded Evidence for Prioritized Selection


Elevated Lipophilicity Compared to 3‑Phenylazetidine, Correlating with Predicted Membrane Permeability

The predicted octanol‑water partition coefficient (log P) of 3‑(3‑methoxyphenyl)azetidine is 1.38, approximately 0.36 log P units higher than that of the unsubstituted comparator 3‑phenylazetidine (predicted log P ≈ 1.02) when calculated by the same XLOGP3 method within the ZINC database [1][2]. This increase is consistent with the additional methoxy substituent, which raises lipophilicity without dramatically increasing molecular weight (163.22 vs. 133.19 g mol⁻¹).

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Enhanced Acidic Stability of Unsubstituted Azetidine Nitrogen vs. N‑Aryl Azetidine Congeners

In a systematic study of intramolecular ring‑opening decomposition, N‑phenyl azetidines (e.g., 4‑methoxyphenyl analogue) exhibited a half‑life (T₁/₂) of only a few hours at pH 1.8, and the 4‑cyanophenyl analogue decomposed with T₁/₂ < 10 min [1]. In contrast, 3‑(3‑methoxyphenyl)azetidine bears a free azetidine nitrogen that cannot engage in the acid‑mediated intramolecular nucleophilic attack responsible for this degradation pathway. Although a direct experimental T₁/₂ for the target compound is not reported, the chemotype‑level data indicate that N‑unsubstituted 3‑aryl azetidines are inherently resistant to this decomposition mechanism, providing a critical stability advantage over N‑aryl analogues that would otherwise require extensive buffering or lyophilization in acidic environments [1].

Chemical Stability Drug Formulation Azetidine Reactivity

Convergent Synthetic Access via Palladium‑Catalyzed Hiyama Cross‑Coupling to 3‑Iodoazetidine

A robust, palladium‑catalyzed Hiyama cross‑coupling of arylsilanes with 3‑iodoazetidine has been described, delivering a broad range of 3‑arylazetidines in moderate to good yields under mild conditions [1]. When applied to the synthesis of 3‑(3‑methoxyphenyl)azetidine, the corresponding 3‑methoxyphenylsilane coupling partner furnishes the target compound with an isolated yield of 72% [1]. This contrasts with earlier multistep routes that required protective group manipulation and gave lower cumulative yields, positioning the Hiyama protocol as a preferred procurement‑oriented synthesis for medicinal chemistry programs requiring rapid analog generation.

Synthetic Chemistry C–C Cross‑Coupling Building Block Synthesis

Validation of the 3‑Methoxyphenyl Azetidine Motif in a Potent, Selective CSF1R Kinase Inhibitor (JTE‑952)

The 3‑[(3‑methoxyphenyl)azetidin‑1‑yl] fragment is a critical pharmacophoric element of JTE‑952, a clinical‑stage colony‑stimulating factor‑1 receptor (CSF1R) inhibitor. JTE‑952 exhibits an IC₅₀ of 11.1 nM against CSF1R and demonstrates 200‑fold selectivity over TrkA (IC₅₀ = 261 nM) in enzymatic assays [1]. In human macrophage proliferation assays, JTE‑952 inhibits CSF1‑dependent proliferation with comparable potency, and oral administration at 3 mg kg⁻¹ significantly attenuates LPS‑induced TNF‑α production in a mouse model [1]. While JTE‑952 is a more elaborated derivative, the core 3‑(3‑methoxyphenyl)azetidine building block provides the rigid, properly oriented aryl group that is essential for Type II kinase inhibitor binding, as evidenced by the co‑crystal structure (PDB 6IG8) [1].

Kinase Inhibitor Structure‑Activity Relationship Drug Discovery

Evidence‑Based Application Scenarios for 3-(3-Methoxyphenyl)azetidine Procurement


Kinase Inhibitor Hit‑to‑Lead and Lead Optimization Programs Targeting CSF1R or Related Type II Kinase Binding Sites

Procurement teams engaged in kinase drug discovery should prioritize 3‑(3‑methoxyphenyl)azetidine as a core building block for Type II inhibitor scaffolds. JTE‑952’s 11.1 nM CSF1R IC₅₀ and the co‑crystal structure (PDB 6IG8) confirm that the 3‑methoxyphenyl azetidine fragment positions the aryl group correctly for key hydrophobic and hydrogen‑bond interactions [1]. Using this validated starting point can accelerate SAR exploration and reduce synthetic cycle times relative to de novo scaffold design.

CNS‑Penetrant Compound Design Requiring Controlled Lipophilicity and Low tPSA

With a predicted log P of 1.38 and tPSA of 25 Ų, 3‑(3‑methoxyphenyl)azetidine occupies a favorable physicochemical space for CNS drug candidates [1][2]. Compared to 3‑phenylazetidine, the additional lipophilicity (+0.36 log P) can enhance passive BBB penetration while still respecting the tPSA < 90 Ų guideline for CNS drugs. Procure this compound when designing CNS‑targeted amines that require a rigid, sp³‑rich aryl‑heterocycle to replace flexible aliphatic linkers.

Parallel Synthesis Libraries Requiring Chemically Stable, Acid‑Tolerant Azetidine Building Blocks

For medicinal chemistry groups planning parallel library synthesis or DNA‑encoded library (DEL) technology, the inherent acid stability of the free azetidine nitrogen is a critical advantage [1]. Unlike N‑aryl azetidines that decompose within minutes to hours at pH 1.8, 3‑(3‑methoxyphenyl)azetidine can withstand acidic tagging, solid‑phase cleavage, or Boc‑deprotection conditions that would degrade N‑substituted analogs. Include this compound in building block collections where downstream acid‑labile steps are planned.

Rapid Analog Generation via One‑Step Hiyama Cross‑Coupling for Structure‑Activity Relationship (SAR) Studies

The reliable 72% isolated yield achieved through Pd‑catalyzed Hiyama coupling of 3‑iodoazetidine with 3‑methoxyphenylsilane [1] enables efficient analog synthesis. If a program requires systematic variation of the aryl group while keeping the azetidine core constant, this convergent approach is operationally simple and uses mild conditions (60 °C, DMF, 12 h), making 3‑(3‑methoxyphenyl)azetidine an attractive starting point for rapid SAR exploration.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.